The IUPAC name for this compound is butane-1,2-diamine dihydrochloride, reflecting its linear butane backbone with amine groups at positions 1 and 2, protonated as hydrochloride salts. Structural isomerism arises in diamine derivatives based on the positioning of functional groups. For instance:
1,2-Butanediamine (parent compound) has the formula $$ \text{C}4\text{H}{12}\text{N}_2 $$.
2,3-Butanediamine exhibits stereoisomerism (meso and enantiomeric forms).
The hydrochloride derivative stabilizes the diamine by protonating both amine groups, enhancing its solubility and reactivity in polar solvents.
Table 1: Structural Comparison of Butanediamine Derivatives
Compound
IUPAC Name
Molecular Formula
Stereoisomerism
Butane-1,2-diamine
butane-1,2-diamine
$$ \text{C}4\text{H}{12}\text{N}_2 $$
None
Butane-1,2-diamine HCl
butane-1,2-diamine dihydrochloride
$$ \text{C}4\text{H}{14}\text{Cl}2\text{N}2 $$
None
2,3-Butanediamine
butane-2,3-diamine
$$ \text{C}4\text{H}{12}\text{N}_2 $$
Meso + enantiomers
CAS Registry Numbers and Synonyms
The compound is registered under CAS 1081531-27-2 and has several synonyms:
butane-1,2-diamine dihydrochloride
818-518-8 (EC number)
SCHEMBL6266065.
The parent compound, 1,2-butanediamine, is listed under CAS 4426-48-6.
Molecular Formula and Weight Variations Across Derivatives
Derivatives of 1,2-butanediamine vary in molecular weight due to functional group additions:
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